1-(Furan-2-yl)-2-(4-(3-methoxybenzoyl)piperazin-1-yl)ethanone oxalate
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Overview
Description
1-(Furan-2-yl)-2-(4-(3-methoxybenzoyl)piperazin-1-yl)ethanone oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a piperazine ring substituted with a methoxybenzoyl group, and an ethanone moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-2-(4-(3-methoxybenzoyl)piperazin-1-yl)ethanone oxalate typically involves multiple steps, starting with the preparation of the furan and piperazine intermediates. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Piperazine Intermediate: The piperazine ring is often synthesized via the reaction of ethylenediamine with dihaloalkanes.
Coupling Reaction: The furan and piperazine intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Methoxybenzoylation: The piperazine intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base to introduce the methoxybenzoyl group.
Oxalate Formation: Finally, the ethanone oxalate is formed by reacting the intermediate with oxalic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-2-(4-(3-methoxybenzoyl)piperazin-1-yl)ethanone oxalate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The methoxy group on the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced ethanone derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
1-(Furan-2-yl)-2-(4-(3-methoxybenzoyl)piperazin-1-yl)ethanone oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-2-(4-(3-methoxybenzoyl)piperazin-1-yl)ethanone oxalate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(Furan-2-yl)-2-(4-benzoylpiperazin-1-yl)ethanone
- 1-(Furan-2-yl)-2-(4-(4-methoxybenzoyl)piperazin-1-yl)ethanone
- 1-(Furan-2-yl)-2-(4-(3-chlorobenzoyl)piperazin-1-yl)ethanone
Uniqueness
1-(Furan-2-yl)-2-(4-(3-methoxybenzoyl)piperazin-1-yl)ethanone oxalate is unique due to the presence of the methoxy group on the benzoyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a bioactive compound and its utility in various applications.
Properties
IUPAC Name |
1-(furan-2-yl)-2-[4-(3-methoxybenzoyl)piperazin-1-yl]ethanone;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4.C2H2O4/c1-23-15-5-2-4-14(12-15)18(22)20-9-7-19(8-10-20)13-16(21)17-6-3-11-24-17;3-1(4)2(5)6/h2-6,11-12H,7-10,13H2,1H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXOQOZDZGGCMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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